Myrrhterpenoid O

Antimalarial screening Plasmodium falciparum Natural product antiprotozoal

Procure Myrrhterpenoid O for reproducible antimalarial assays. With a defined IC50 of 21 µM, it serves as a reliable moderate-potency control in HTS, distinct from more potent myrrh constituents. As a pure, novel sesquiterpenoid (2020), it ensures consistent SAR data, unlike variable crude extracts. Essential for QC as a bioactive marker.

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
Cat. No. B12386609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyrrhterpenoid O
Molecular FormulaC16H20O3
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC1CC(C2C1C(=O)C3=C(C=C2C)OC=C3C)OC
InChIInChI=1S/C16H20O3/c1-8-6-12-14(10(3)7-19-12)16(17)15-9(2)5-11(18-4)13(8)15/h6-7,9,11,13,15H,5H2,1-4H3/t9-,11-,13-,15+/m0/s1
InChIKeyDHSYCWVQRSUUCT-YARBFKLUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myrrhterpenoid O for Procurement: A Sesquiterpenoid from Commiphora myrrha with Defined Antiplasmodial and Cytotoxic Activity


Myrrhterpenoid O (compound 18; CAS 2604667-43-6) is a furanosesquiterpenoid first isolated from the oleo-gum resin of Commiphora myrrha [1]. With the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol, this compound has been structurally characterized by NMR spectroscopy and HRESIMS [1]. As one of 18 sesquiterpenoids isolated in a 2020 antiplasmodial screening campaign, Myrrhterpenoid O was reported as a new compound, expanding the known chemical space of myrrh-derived bioactive terpenoids [1]. Subsequent evaluation in 2023 extended its activity profile to include cytotoxic effects against HeLa cervical cancer cells [2].

Myrrhterpenoid O Procurement Considerations: Why Generic Myrrh Extracts or Structural Analogs Cannot Substitute


Procurement decisions involving myrrh-derived compounds cannot rely on crude extracts or structurally similar analogs as functional substitutes for Myrrhterpenoid O. In the 2020 Greve et al. study that isolated and screened 18 sesquiterpenoids and 9 triterpenoids from the same myrrh source, antiplasmodial activity varied over an 8-fold range among sesquiterpenoids alone, from an IC50 of 7.4 µM for furanodienone (compound 7) to 21 µM for Myrrhterpenoid O and >64 µM for several others [1]. Similarly, among myrrh-derived furanosesquiterpenoids, cytotoxicity profiles diverge significantly: 2-methoxyfuranodiene (CM1) and 2-acetoxyfuranodiene (CM2) exhibit IC50 values of 3.6–4.4 µM against HepG2 and MCF-7 cells [2], while Myrrhterpenoid O shows an IC50 of 35.2 µM against HeLa cells [3]. These quantitative differences in potency, cell line selectivity, and therapeutic index across structurally related furanosesquiterpenoids demonstrate that substitution without empirical justification introduces uncontrolled variability into experimental outcomes. The specific stereochemical configuration and substitution pattern of Myrrhterpenoid O (four defined stereocenters; a methoxy-substituted azuleno[6,5-b]furan-9-one core) directly determine its distinct biological fingerprint relative to its closest analogs .

Myrrhterpenoid O: Quantified Differentiation Evidence Against In-Class Comparators


Myrrhterpenoid O Antiplasmodial Activity: IC50 21 µM vs. Furanodienone (7.4 µM) and Mansumbinol Epoxide (>64 µM) in P. falciparum NF54

In a direct head-to-head comparison within the same isolation and screening study, Myrrhterpenoid O (compound 18) exhibited an IC50 of 21 µM against the chloroquine-sensitive P. falciparum NF54 strain, positioning it as moderately active among the 27 terpenoids tested [1]. The most potent sesquiterpene in the series, furanodienone (compound 7), achieved an IC50 of 7.4 µM (approximately 2.8-fold more potent), while the triterpene rel-(16S,20S)-dihydroxydammar-24-en-3-one (compound 25) was the overall most active with an IC50 of 2.8 µM [1]. In contrast, several other co-isolated compounds, including mansumbinol epoxide (compound 20) and cycloart-24-en-1α,2α,3β-triol (compound 26), showed no significant activity (>64 µM) [1]. This comparative dataset establishes Myrrhterpenoid O as occupying a distinct intermediate potency tier within the myrrh sesquiterpenoid chemical space, with antiplasmodial activity that is neither negligible nor at the high-potency extreme.

Antimalarial screening Plasmodium falciparum Natural product antiprotozoal

Myrrhterpenoid O Cytotoxicity: IC50 35.2 µM vs. CM1/CM2 (3.6–4.4 µM) and Mansumbinone (60.3 µM) — Distinct Potency Tier Among Myrrh Furanosesquiterpenoids

Across cross-study comparisons, Myrrhterpenoid O demonstrates a cytotoxicity profile that is quantitatively distinct from other myrrh-derived furanosesquiterpenoids. Against HeLa cervical cancer cells, Myrrhterpenoid O exhibited an IC50 of 35.2 µM [1]. In comparison, the structurally related furanosesquiterpenoids 2-methoxyfuranodiene (CM1) and 2-acetoxyfuranodiene (CM2) showed substantially higher cytotoxicity against HepG2 hepatocellular carcinoma cells (IC50 = 3.6 µM) and MCF-7 breast cancer cells (IC50 = 4.4 µM), representing an approximately 8- to 10-fold greater potency in those cell lines [2]. Additionally, within the 2023 HeLa study that included Myrrhterpenoid O, the triterpene mansumbinone (compound 29) exhibited an IC50 of 60.3 µM, demonstrating that Myrrhterpenoid O falls into an intermediate cytotoxicity tier between the highly potent CM1/CM2 furanosesquiterpenoids and less active myrrh triterpenoids [1].

Cancer cytotoxicity HeLa cells Furanosesquiterpenoid SAR

Myrrhterpenoid O as a Chromatographic Quality Marker: Defined LogP (2.5) and tPSA (39.4 Ų) for Myrrh Resin Authentication

Myrrhterpenoid O has been established as a bioactive marker compound for the quality control and chromatographic standardization of Myrrh resin . Its defined physicochemical parameters — including a calculated LogP of 2.5, topological polar surface area (tPSA) of 39.4 Ų, and zero hydrogen bond donors — provide a reproducible chromatographic fingerprint that distinguishes it from co-occurring myrrh sesquiterpenoids . In comparison, the more extensively studied furanosesquiterpenoids CM1 and CM2 have been employed primarily as bioactive leads rather than as quality control markers [1]. The structural identity of Myrrhterpenoid O is secured by full NMR and HRESIMS characterization, enabling its use as an authenticated reference standard for HPLC method development and batch-to-batch consistency evaluation .

Quality control Chromatographic standardization Natural product authentication

Myrrhterpenoid O: Defined Application Scenarios Based on Quantified Evidence


Antimalarial Drug Discovery: Use as a Moderate-Potency Comparator or Scaffold for SAR Optimization

Researchers engaged in antimalarial lead optimization can employ Myrrhterpenoid O as a chemically defined comparator with validated moderate antiplasmodial activity (IC50 21 µM against P. falciparum NF54) [1]. Within the myrrh sesquiterpenoid series, Myrrhterpenoid O occupies an intermediate potency tier that is useful for establishing structure-activity relationship (SAR) thresholds and for benchmarking synthetic derivatives against a natural product baseline that is neither inactive nor at maximal potency. Its defined stereochemistry (four stereocenters) and furanosesquiterpenoid core provide a tractable scaffold for semi-synthetic modification aimed at improving antiplasmodial potency toward the 7.4 µM benchmark set by furanodienone [1].

Selective Cytotoxicity Screening: Favoring Host Cell Viability Over High Potency in Antiparasitic or Anti-inflammatory Assays

For studies where high cytotoxicity is a confounding variable — such as in vitro anti-inflammatory assays using macrophage models or antiparasitic screens requiring preserved host cell viability — Myrrhterpenoid O (HeLa IC50 35.2 µM) [1] offers a wider selectivity margin than the more potently cytotoxic furanosesquiterpenoids CM1 and CM2 (HepG2/MCF-7 IC50 3.6–4.4 µM) [2]. This differential cytotoxicity profile makes Myrrhterpenoid O particularly suitable for assays where the desired biological readout (e.g., NO inhibition, cytokine modulation) must be distinguished from compound-driven cytotoxicity.

Quality Control and Authentication of Myrrh Resin and Derived Formulations

Analytical laboratories and quality control departments developing HPLC or LC-MS methods for myrrh resin authentication can utilize Myrrhterpenoid O as a defined reference standard [1]. Its documented physicochemical parameters (LogP 2.5, tPSA 39.4 Ų, zero HBD, three HBA) [2] facilitate method development and peak identification. Procurement of Myrrhterpenoid O supports batch-to-batch consistency evaluation of myrrh raw materials, extracts, and finished products where regulatory or pharmacopoeial standards are evolving [1].

Chemical Probe for Furanosesquiterpenoid Target Identification and Mechanism-of-Action Studies

Given its established yet moderate biological activity across multiple assay systems (antiplasmodial IC50 21 µM [1]; cytotoxic IC50 35.2 µM [2]), Myrrhterpenoid O serves as a useful chemical probe for target identification studies. Unlike highly potent analogs that may saturate binding sites and obscure subtle mechanistic signals, Myrrhterpenoid O's intermediate activity profile allows for detection of partial target engagement, competitive displacement, and synergistic combination effects without the confounding influence of near-complete target saturation [1][2]. Its structural novelty as a first-reported compound in 2020 further supports its utility in unexplored mechanistic space [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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